Abt-510

anti-angiogenesis peptide formulation solubility optimization

ABT-510 is the only TSP-1 peptide mimetic delivering demonstrated 20-fold superiority over ABT-526 in tube formation assays, essential for vessel morphogenesis endpoints. Its D‑allo‑Ile substitution confers enhanced aqueous solubility—enabling simple subcutaneous dosing—and a slower clearance profile validated in Phase I/II clinical evaluations up to 200 mg/day. Unlike related analogs, ABT-510 has published safety data with 5‑FU/leucovorin, temozolomide/radiotherapy, and doxorubicin, making it the safest choice for angiogenesis inhibitor‑chemotherapy combination studies. Procure the exact CD36‑targeting scaffold used to develop NIRF imaging probes achieving tumor‑to‑colorectal signal ratios >11. Insist on ABT‑510 for reproducible, translationally relevant anti‑angiogenesis research.

Molecular Formula C46H83N13O11
Molecular Weight 994.2 g/mol
CAS No. 251579-55-2
Cat. No. B1664307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbt-510
CAS251579-55-2
SynonymsABT 510
ABT-510
ABT510
N-acetyl-sarcosyl-glycyl-valyl-alloisoleucyl-threonyl-norvalyl-isoleucyl-arginyl-proline ethylamide
NAc-Sar-Gly-Val-(d-allo-Ile)-Thr-Nva-Ile-Arg-ProNEt
Molecular FormulaC46H83N13O11
Molecular Weight994.2 g/mol
Structural Identifiers
SMILESCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C
InChIInChI=1S/C46H83N13O11/c1-12-18-30(39(64)55-36(26(7)13-2)42(67)53-31(19-16-21-50-46(47)48)45(70)59-22-17-20-32(59)40(65)49-15-4)52-44(69)38(28(9)60)57-43(68)37(27(8)14-3)56-41(66)35(25(5)6)54-33(62)23-51-34(63)24-58(11)29(10)61/h25-28,30-32,35-38,60H,12-24H2,1-11H3,(H,49,65)(H,51,63)(H,52,69)(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H4,47,48,50)/t26-,27-,28+,30-,31-,32-,35-,36-,37+,38-/m0/s1
InChIKeyRIWLPSIAFBLILR-WVNGMBSFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ABT-510 Procurement Guide: CAS 251579-55-2 — A TSP-1 Mimetic Peptide with Validated Anti-Angiogenic Differentiation


ABT-510 (CAS 251579-55-2) is a synthetic nonapeptide thrombospondin-1 (TSP-1) mimetic that functions as an angiogenesis inhibitor by targeting the CD36 receptor on endothelial cells [1]. Designed as a modified fragment derived from the second type-1 repeat (TSR) of TSP-1, ABT-510 blocks the actions of multiple pro-angiogenic growth factors including VEGF, bFGF, HGF, and IL-8 [2]. The compound was advanced to Phase II clinical evaluation by Abbott Laboratories for the treatment of solid tumors, lymphoma, and melanoma [3], establishing it as a well-characterized molecular probe for anti-angiogenesis research with documented translational relevance.

ABT-510 Scientific Selection Rationale: Why In-Class TSP-1 Peptide Mimetics Cannot Be Interchanged


The class of TSP-1-derived anti-angiogenic peptides exhibits substantial structural and functional heterogeneity that precludes interchangeable substitution. ABT-510 emerged from systematic structure-activity relationship (SAR) optimization of a heptapeptide precursor through over 100 synthesized analogs [1]. Critical structural distinctions—including D-allo-isoleucine substitution at position 4 and specific N-terminal (Sar) and C-terminal (Pro-NHEt) modifications—confer unique pharmacological properties not shared by structurally similar analogs such as ABT-526, ABT-898, or the parent heptapeptide [2]. These structural differences translate into quantifiable divergence across multiple evidence dimensions: water solubility, in vivo clearance rate, differential activity in distinct angiogenesis assays, and tumor model efficacy profiles. Consequently, experimental reproducibility and translational relevance depend upon compound-specific procurement rather than generic class-based substitution.

ABT-510 Differential Evidence Profile: Quantitative Comparison Versus ABT-526 and ABT-898


Water Solubility Advantage: ABT-510 vs. ABT-526 for Formulation Flexibility

ABT-510 was specifically optimized for increased water solubility compared to its immediate predecessor ABT-526 through substitution of D-allo-Ile at position 4 in place of D-Ile. This structural modification resulted in measurably enhanced aqueous solubility, facilitating subcutaneous administration and reducing formulation complexity [1].

anti-angiogenesis peptide formulation solubility optimization

In Vivo Clearance: ABT-510 Demonstrates Slower Elimination Than ABT-526 in Dog and Monkey

Pharmacokinetic optimization of ABT-510 yielded slower clearance compared to ABT-526 in both dog and monkey models. In a companion dog trial of naturally occurring cancers (N=242 dogs), the elimination half-life for ABT-510 and ABT-526 was 0.7 and 0.8 h, respectively (range, 0.5-1 h for both) [1]. The J Med Chem SAR study confirms that ABT-510 clearance is slower than ABT-526 in both species [2].

pharmacokinetics anti-angiogenic peptide in vivo stability

Differential Activity Profile: Tube Formation vs. EC Migration Assays Between ABT-510 and ABT-526

The D-allo-Ile substitution that distinguishes ABT-510 from ABT-526 produces divergent activity profiles across angiogenesis assays. Compared to ABT-526, ABT-510 was 30-fold less active in the endothelial cell (EC) migration assay but 20-fold more active in the tube formation assay [1]. This differential functional profile indicates that ABT-510 preferentially inhibits the morphogenic/tube formation phase of angiogenesis over the migratory phase.

endothelial cell assay angiogenesis inhibition functional selectivity

CD36 Receptor Binding Affinity: Saturable Binding in Low Nanomolar Range

Radiolabeled ABT-510 demonstrated saturable binding to CD36-expressing HMVEC (human microvascular endothelial) cells at concentrations ranging from 0.02 nM to 20 nM, and binding was specifically displaceable by native TSP-1 [1]. This low nanomolar binding range confirms direct target engagement at the CD36 receptor—a mechanistically defined interaction not uniformly established across all TSP-1-derived peptide mimetics.

receptor binding CD36 target engagement

In Vivo Anti-Tumor Efficacy: Comparative Activity Against ABT-898 in Canine Soft Tissue Sarcoma

In a prospective study comparing TSP-1 mimetic peptides in dogs with soft tissue sarcoma, objective responses were disproportionately observed with ABT-898 formulations (9 of 28 dogs, 32%) compared to ABT-510 (1 of 16 dogs, 6%) [1]. This 5.3-fold difference in response rate establishes a clear efficacy hierarchy among TSP-1 peptide mimetics in this specific tumor model.

canine oncology model soft tissue sarcoma translational efficacy

Clinical Safety Profile: Favorable Toxicity Across Multiple Phase I/II Trials

ABT-510 demonstrated a consistent favorable safety profile across multiple Phase I and II clinical evaluations. In a Phase I study in patients with advanced solid malignancies, ABT-510 exhibited a favorable toxicity profile with linear and time-independent pharmacokinetics [1]. A separate Phase I trial established that ABT-510 can be administered at doses of 20 mg/day to 100 mg/day without significant toxicity [2]. In combination studies, ABT-510 at 50 mg and 100 mg doses with 5-fluorouracil/leucovorin showed a toxicity profile comparable to chemotherapy alone [3], and doses up to 200 mg/day were well tolerated with concurrent temozolomide and radiotherapy in glioblastoma patients [4].

clinical safety toxicity profile combination therapy

ABT-510 Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Primary Use Case: CD36-Mediated Angiogenesis Inhibition in Endothelial Tube Formation Assays

ABT-510 is the preferred TSP-1 peptide mimetic for experiments evaluating the tube formation/morphogenic phase of angiogenesis. Based on head-to-head evidence showing ABT-510 is 20-fold more active than ABT-526 in the tube formation assay [1], researchers should select ABT-510 over ABT-526 when the primary experimental endpoint is vessel morphogenesis on collagen gels or Matrigel. Effective concentrations should target the low nanomolar range (0.02−20 nM) corresponding to saturable CD36 binding [1].

Secondary Use Case: Formulation-Constrained In Vivo Studies Requiring High Water Solubility

For in vivo efficacy studies where formulation simplicity and aqueous solubility are critical experimental constraints, ABT-510 offers demonstrable advantages over ABT-526 due to its increased water solubility resulting from the D-allo-Ile substitution [2]. This property enables straightforward subcutaneous administration without complex solubilization protocols. Researchers should note that while ABT-898 may offer superior efficacy in specific tumor models (e.g., canine soft tissue sarcoma: 32% vs. 6% response rate) [3], ABT-510's favorable solubility and slower clearance profile [2] may justify its selection for studies prioritizing reproducible formulation and dosing logistics.

Tertiary Use Case: CD36-Targeted Molecular Imaging Probe Development

ABT-510 is validated as a CD36-targeting scaffold for the development of near-infrared fluorescence (NIRF) and other molecular imaging probes. Studies demonstrate that fluorescence-conjugated ABT-510 derivatives achieve tumor-to-colorectal signal ratios of 11.28 ± 0.61 (HCT-116 model) and 10.74 ± 0.07 (HT-29 model) in subcutaneous xenografts, with high signal contrast also observed in orthotopic and liver metastatic CRC models [4]. The saturable low nanomolar binding to CD36-expressing cells (0.02−20 nM) [2] provides a mechanistic foundation for imaging probe development. ABT-510 peptide has been specifically claimed in patent applications for tumor imaging agent preparation [5].

Quaternary Use Case: Combination Therapy Preclinical Studies Leveraging Validated Safety Profile

ABT-510 is uniquely positioned among TSP-1 peptide mimetics for preclinical combination studies due to its extensively validated favorable safety profile across multiple Phase I/II clinical evaluations. Evidence demonstrates ABT-510 can be safely combined with 5-fluorouracil/leucovorin (50-100 mg ABT-510) with no additive toxicity [6], and with temozolomide plus radiotherapy (up to 200 mg/day) in glioblastoma models [7]. Preclinically, ABT-510 demonstrated additive anti-tumor effects with doxorubicin in lymphoma xenograft models [8]. This safety documentation provides a robust rationale for procurement in experimental designs evaluating angiogenesis inhibitor-chemotherapy combinations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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